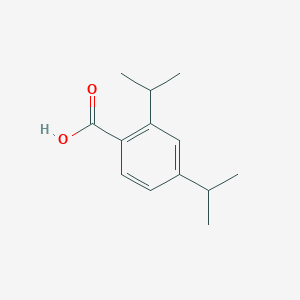

2,4-Diisopropylbenzoic acid

説明

Synthesis Analysis

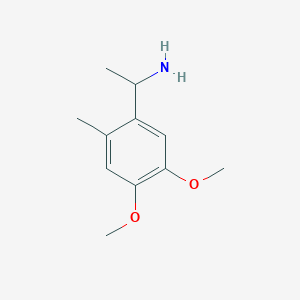

The synthesis of derivatives similar to 2,4-diisopropylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multi-step chemical reactions starting from basic aromatic compounds. These processes typically involve condensation, cyclization, and oxidation reactions to introduce the desired functional groups into the aromatic ring (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 4-tritylbenzoic acid, reveals how substitution patterns on the benzene ring influence the overall molecular architecture, including supramolecular assembly and crystalline structure. These analyses are crucial for understanding the physical properties and reactivity of the compound (R. K. Jetti et al., 2000).

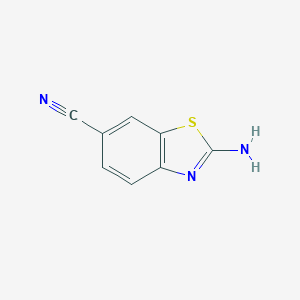

Chemical Reactions and Properties

2,4-Diisopropylbenzoic acid, like its analogues, participates in various chemical reactions that are fundamental to its application in synthesis and materials science. For instance, the ability of similar compounds to form coordination polymers or to undergo photoreaction highlights the versatile reactivity of such benzoic acid derivatives (V. Pedireddi & S. Varughese, 2004).

Physical Properties Analysis

The physical properties of 2,4-diisopropylbenzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are influenced by the presence of substituents on the benzene ring, which can lead to the formation of complex structures with unique characteristics (H. Koshima et al., 2005).

科学的研究の応用

Chromatography : 2,4-dihydroxybenzoic acid is a promising eluent in single-column anion chromatography. It enables the high-resolution determination of anions in tap and mineral water samples at low concentrations (Golombek & Schwedt, 1986).

Organic Synthesis : A study demonstrated the transformation of isoxazoles to 2,4-dicarbonylpyrroles using Fe/Ni relay catalysis, producing 4-acylpyrrole-2-carboxylic acid derivatives with high yields (Galenko et al., 2015).

Genotoxicity Evaluation : 2,4-D and its derivatives show no evidence of genotoxicity in mammalian cell cultures, supporting their usage in plant pest control (Gollapudi et al., 1999).

Wastewater Treatment : The electrochemical oxidation of 2,4-dihydroxybenzoic acid at a platinized titanium electrode effectively treats wastewater contaminated with 2,4-DHBA, reducing total organic carbon (TOC) by 30% and producing byproducts (Leite et al., 2003).

Bicyclic Synthesis : Thiazolidine-2,4-dicarboxylic acid can be synthesized from glyoxylic acid and L(-)R-cysteine, with stereoselective methyl esterification and regioselective cyclocondensation leading to bicyclic (Refouvelet et al., 1994).

Immunosensing : A piezoelectric immunosensor for 2,4-dichlorophenoxyacetic acid achieved a limit of detection of 10 ng/l using the monoclonal anti-2,4-D antibody F6C10 (Halámek et al., 2001).

Solubility Studies : Rising temperature increases the solubility of 2,4-dimethoxybenzoic acid in various organic solvents, with the modified Apelblat equation being the most suitable model for predicting this behavior (Tian et al., 2015).

Plant Metabolism : Radioactive 2,4-D is absorbed and translocated rapidly in corn and wheat plants, with its metabolites being incorporated into various plant constituents within a few days (Fang & Butts, 1954).

作用機序

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research, it may interact with proteins or enzymes, potentially influencing their function or structure

Biochemical Pathways

Given its use in proteomics research, it’s plausible that it may influence protein-related pathways . More research is required to determine the specific pathways affected by this compound.

Pharmacokinetics

As a compound used in proteomics research, it’s likely that these properties would be crucial for its bioavailability and overall effect .

Result of Action

Given its use in proteomics research, it’s plausible that it may have significant effects on protein function or structure

特性

IUPAC Name |

2,4-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVEMBKUWIWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406978 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diisopropylbenzoic acid | |

CAS RN |

108961-55-3 | |

| Record name | 2,4-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

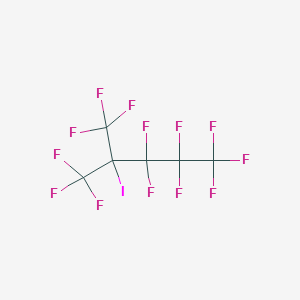

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

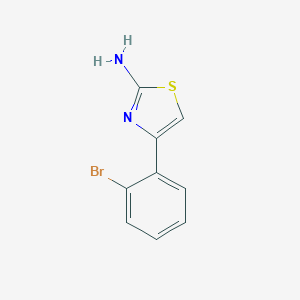

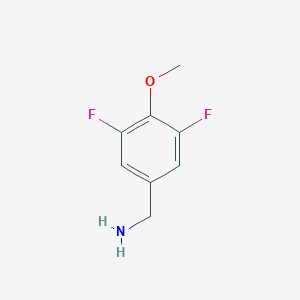

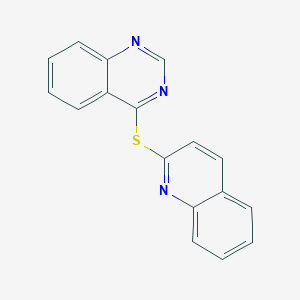

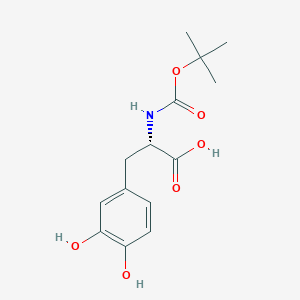

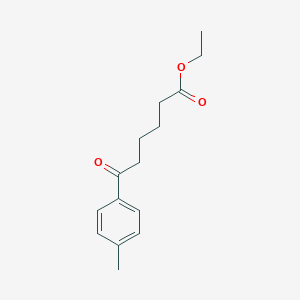

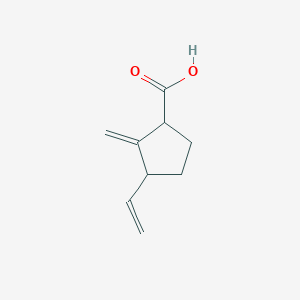

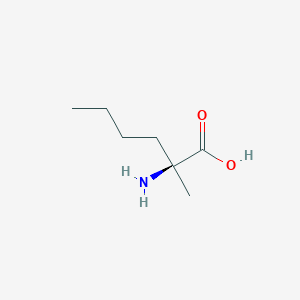

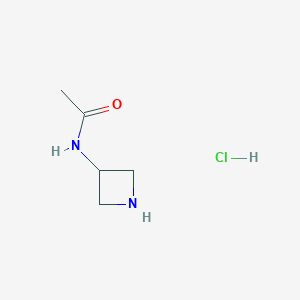

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)